molecular formula C32H40N6O11S2 B12319973 Amoxicillin Dimer (penicilloic acid form)

Amoxicillin Dimer (penicilloic acid form)

Cat. No.: B12319973
M. Wt: 748.8 g/mol
InChI Key: YJFZGYXDUKQVQI-UHFFFAOYSA-N
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Description

Amoxicillin Dimer (penicilloic acid form) is a derivative of amoxicillin, a widely used β-lactam antibiotic. This compound is formed when two molecules of amoxicillin undergo a chemical reaction to form a dimer, resulting in the penicilloic acid form. It is primarily used in research settings to study the degradation products and impurities of amoxicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Amoxicillin Dimer (penicilloic acid form) involves the dimerization of amoxicillin under specific conditions. The reaction typically occurs in an aqueous medium, where amoxicillin is subjected to conditions that promote the formation of the dimer. This can include the use of catalysts or specific pH conditions to facilitate the reaction .

Industrial Production Methods: Industrial production of Amoxicillin Dimer (penicilloic acid form) is not commonly practiced due to its primary use in research. the methods used in laboratory settings can be scaled up for industrial purposes if needed. This would involve optimizing the reaction conditions to ensure high yield and purity of the dimer .

Chemical Reactions Analysis

Types of Reactions: Amoxicillin Dimer (penicilloic acid form) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of the dimer .

Scientific Research Applications

Amoxicillin Dimer (penicilloic acid form) has several scientific research applications:

Mechanism of Action

The mechanism of action of Amoxicillin Dimer (penicilloic acid form) is similar to that of amoxicillin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity, leading to cell lysis and death .

Comparison with Similar Compounds

Uniqueness: Amoxicillin Dimer (penicilloic acid form) is unique due to its dimeric structure, which provides insights into the degradation and stability of amoxicillin. This makes it valuable in research settings for studying the behavior of amoxicillin under various conditions .

Properties

Molecular Formula

C32H40N6O11S2

Molecular Weight

748.8 g/mol

IUPAC Name

2-[1-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[2-[[carboxy-(4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl)methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C32H40N6O11S2/c1-31(2)21(29(46)47)37-26(50-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20(28(44)45)27-38-22(30(48)49)32(3,4)51-27/h5-12,17-22,26-27,37-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H,48,49)

InChI Key

YJFZGYXDUKQVQI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C

Origin of Product

United States

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